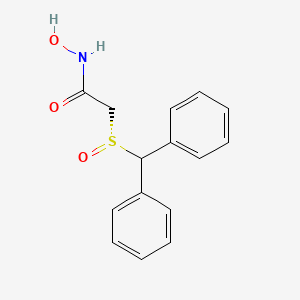

Adrafinil, (R)-

説明

Historical Context of Adrafinil (B1664384) Research

The journey of Adrafinil began in 1974, discovered by chemists at the French pharmaceutical company Laboratoires Lafon. wikipedia.org Initially, the research team was screening various compounds in search of new analgesics. wikipedia.org However, pharmacological studies on Adrafinil revealed not analgesic effects, but rather psychostimulant-like properties, such as increased hyperactivity and wakefulness in animal models. wikipedia.org

This discovery shifted the research focus, and by 1977-1978, the first human trials were conducted to investigate its potential for treating narcolepsy. wikipedia.orgnih.gov Following these trials, Adrafinil was introduced to the market in France in 1984 under the brand name Olmifon. wikipedia.org It was initially indicated for the treatment of narcolepsy in 1985 and was also used to improve alertness, attention, and mood, particularly in elderly patients. wikipedia.org

A significant development in the history of this compound occurred in 1976, just two years after Adrafinil's discovery, when its primary active metabolite, Modafinil (B37608), was identified. wikipedia.org Animal studies suggested that Modafinil was more potent than its precursor, Adrafinil, which led to its selection for further clinical development. wikipedia.orgbionity.com Lafon was later acquired by the American pharmaceutical company Cephalon in 2001. bionity.com In September 2011, the marketing of Olmifon (Adrafinil) was voluntarily discontinued (B1498344) in France after a reassessment of its risk-benefit ratio. wikipedia.orgpsychiatryonline.orgnih.gov

Prodrug Concept and its Metabolic Relationship to Modafinil

Adrafinil is a classic example of a prodrug; it is pharmacologically inactive in its initial form and must be metabolized in the body to exert its effects. patsnap.compsychiatryonline.org Upon oral ingestion, Adrafinil is transported to the liver, where it undergoes metabolic conversion. psychonautwiki.orgpsychiatryonline.org The primary metabolic pathway transforms Adrafinil into the pharmacologically active compound, Modafinil. wikipedia.orgpsychonautwiki.orgpatsnap.com This biotransformation is the source of Adrafinil's eugeroic effects. drugbank.com

The conversion process is not instantaneous, and it typically takes between 45 to 60 minutes for the active metabolite, Modafinil, to accumulate to significant levels in the bloodstream and begin to exert its effects. wikipedia.orgbionity.com Adrafinil is the N-hydroxylated analogue of modafinil. wikipedia.org The metabolic process essentially removes the hydroxyl group from the terminal amide of the Adrafinil molecule to form Modafinil. psychonautwiki.org

In addition to Modafinil, the metabolism of Adrafinil produces other, inactive metabolites. These include modafinil acid (CRL-40467) and modafinil sulfone (CRL-41056), which are formed through further metabolic modification of Modafinil and are eventually excreted. wikipedia.orgpsychonautwiki.org

The compound specified, Adrafinil, is a racemic mixture, meaning it contains both (R) and (S) enantiomers at the chiral sulfur center. nih.gov This chirality is relevant as its active metabolite, Modafinil, is also a racemic mixture. The two enantiomers of Modafinil have different pharmacokinetic profiles. The R-enantiomer, known as Armodafinil (B1684309), has a longer half-life of 12 to 15 hours, while the S-enantiomer has a shorter half-life of 4 to 5 hours. psychiatryonline.orgpsychiatryonline.org Therefore, the metabolism of (R)-Adrafinil would yield the longer-acting (R)-Modafinil.

Data Tables

Table 1: Chemical Properties of Adrafinil

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (±)-2-Benzhydrylsulfinylethanehydroxamic acid | wikipedia.org |

| Molecular Formula | C₁₅H₁₅NO₃S | wikipedia.orgbionity.comlabproinc.com |

| Molar Mass | 289.35 g·mol⁻¹ | wikipedia.orglabproinc.com |

| CAS Number | 63547-13-7 | wikipedia.orglabproinc.com |

| Physical State | Solid | labproinc.com |

| Color | White | labproinc.com |

| Melting Point | 153 °C | labproinc.com |

Table 2: Metabolic Pathway of Adrafinil

| Compound | Role | Description | Source |

|---|---|---|---|

| Adrafinil | Prodrug | Inactive compound administered orally. | drugbank.compatsnap.compsychiatryonline.org |

| Metabolism in Liver | --- | Biotransformation occurs primarily in the liver. | psychonautwiki.orgpsychiatryonline.org |

| Modafinil | Active Metabolite | The primary product of Adrafinil metabolism, responsible for the wakefulness-promoting effects. | wikipedia.orgpsychonautwiki.orgpsychiatryonline.org |

| Modafinil Acid (CRL-40467) | Inactive Metabolite | A product of Modafinil's further metabolism. | wikipedia.orgpsychonautwiki.org |

| Modafinil Sulfone (CRL-41056) | Inactive Metabolite | Another inactive product of Modafinil's metabolism. | wikipedia.org |

Table 3: Mentioned Chemical Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| Adrafinil | Olmifon, CRL-40028, N-hydroxymodafinil |

| Modafinil | (±)-2-[(Diphenylmethyl)sulfinyl]acetamide, Provigil |

| (R)-Modafinil | Armodafinil |

| Modafinil Acid | CRL-40467 |

| Modafinil Sulfone | CRL-41056 |

| Gamma-aminobutyric acid | GABA |

| Dopamine (B1211576) | --- |

| Glutamate (B1630785) | --- |

| Serotonin (B10506) | --- |

Structure

3D Structure

特性

CAS番号 |

827603-92-9 |

|---|---|

分子式 |

C15H15NO3S |

分子量 |

289.4 g/mol |

IUPAC名 |

2-[(R)-benzhydrylsulfinyl]-N-hydroxyacetamide |

InChI |

InChI=1S/C15H15NO3S/c17-14(16-18)11-20(19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17)/t20-/m1/s1 |

InChIキー |

CGNMLOKEMNBUAI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO |

異性体SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@](=O)CC(=O)NO |

正規SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO |

外観 |

Solid powder |

他のCAS番号 |

63547-13-7 |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

adrafinil adrafinyl benzhydrylsulfinylacetohydroxamic acid CRL 40028 CRL-40028 Olmifon |

製品の起源 |

United States |

Chirality and Enantiomeric Considerations in Adrafinil Research

Stereoisomeric Nature of Adrafinil (B1664384) and its Metabolites

Adrafinil is a prodrug, meaning it is biologically inactive until it is metabolized in the body into its active form. psychiatryonline.orgwikipedia.orgnih.gov In vivo, primarily through liver metabolism, adrafinil is converted to modafinil (B37608). psychiatryonline.orgnih.gov Both adrafinil and modafinil are chiral compounds. openaccessjournals.comuky.edu This chirality arises from a stereocenter at the sulfur atom of the sulfoxide (B87167) group, which results in two non-superimposable mirror-image forms known as enantiomers. researchgate.netresearchgate.net

The two enantiomers of modafinil are designated as (R)-modafinil and (S)-modafinil. nih.gov Adrafinil, being the N-hydroxylated precursor to modafinil, also possesses this chirality. wikipedia.orguky.edu The absolute stereochemistry of the sulfoxide group in these related compounds has been unequivocally confirmed through advanced analytical techniques, including X-ray crystallographic analysis of key intermediates. uky.eduresearchgate.net

In addition to modafinil, another metabolite identified in research is modafinilic acid. uky.edunih.gov The stereoisomeric properties of these molecules are central to understanding their disposition and action within a biological system.

Enantiomeric Differences in Biological Activity: (R)- vs. (S)-Modafinil

While both enantiomers of modafinil are pharmacologically active, they exhibit significant differences in their pharmacokinetic profiles. openaccessjournals.com The most notable distinction lies in their elimination half-lives. Research has consistently shown that (R)-modafinil (also known as armodafinil) is more metabolically stable, possessing a half-life of approximately 10 to 15 hours. psychiatryonline.orgnih.gov In contrast, the (S)-enantiomer is eliminated much more rapidly, with a half-life of only 3 to 5 hours. psychiatryonline.orgresearchgate.netwikipedia.org

This disparity in metabolic rate means that following the administration of racemic modafinil (a 1:1 mixture of both enantiomers), the concentration of the (R)-enantiomer in circulation becomes significantly higher than that of the (S)-enantiomer over time, with the fraction of circulating (R)-modafinil reaching as much as three times that of its counterpart. researchgate.netnih.gov

From a pharmacodynamic perspective, differences are also observed at the molecular target level. Studies focusing on the dopamine (B1211576) transporter (DAT), a key site of action, have revealed that (R)-modafinil has an approximately threefold higher binding affinity for the DAT compared to (S)-modafinil. nih.govmdpi.com

| Property | (R)-Modafinil (Armodafinil) | (S)-Modafinil (Esmodafinil) | Reference |

|---|---|---|---|

| Elimination Half-Life | 10–17 hours | 3–5 hours | psychiatryonline.orgresearchgate.netwikipedia.org |

| Relative DAT Affinity | ~3-fold higher | Lower | nih.govmdpi.com |

| Metabolic Stability | More stable | Less stable | nih.gov |

Research on Stereoselective Pharmacological Profiles

The distinct properties of the (R)- and (S)-enantiomers of modafinil have prompted extensive research into their stereoselective pharmacological profiles. Stereoselectivity refers to the preferential interaction of one stereoisomer with a chiral biological target over another. nih.govnumberanalytics.com

Research has confirmed that both enantiomers inhibit dopamine uptake by binding to the DAT, though less potently than cocaine. nih.gov However, the higher affinity of (R)-modafinil for the DAT is a key differentiator. nih.gov Microdialysis studies in the nucleus accumbens shell of rats have demonstrated that both enantiomers increase extracellular dopamine concentrations, but they exhibit different durations of action, consistent with their pharmacokinetic profiles. nih.govnih.gov

Molecular docking studies have provided further insight, revealing subtle but significant differences in the binding modes of the (R)- and (S)-enantiomers within the DAT binding pocket. nih.gov This suggests that despite their structural similarity, their interaction with the transporter at a molecular level is not identical. nih.gov The focus on (R)-modafinil in later research and development is largely due to its longer duration of action and greater metabolic stability. openaccessjournals.comnih.govnih.gov

Methodologies for Enantiomeric Discrimination in Research

The ability to separate and quantify individual enantiomers is crucial for stereoselective research. A variety of sophisticated analytical techniques have been developed and validated for the chiral discrimination of adrafinil and its metabolites.

High-Performance Liquid Chromatography (HPLC) is a widely used method. It employs chiral stationary phases (CSPs) that can differentially interact with each enantiomer, leading to their separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H and Chiralpak AD-H), have proven effective for resolving the enantiomers of modafinil and its synthetic precursors. researchgate.netgoogle.comresearchgate.net Gradient elution on a beta-cyclodextrin (B164692) column has also been successfully used to separate and quantify the enantiomers in human serum. nih.gov

Capillary Electrophoresis (CE) offers another powerful approach for enantioseparation. openaccessjournals.com This technique achieves separation by adding a chiral selector to the background electrolyte. Various modified cyclodextrins, particularly sulfated-β-cyclodextrin and sulfobutyl ether-β-cyclodextrin, have been used as chiral selectors, enabling the baseline resolution of (R)- and (S)-modafinil. nih.govresearchgate.net The method is valued for its high efficiency and has been applied to determine the enantiomeric purity of armodafinil (B1684309) bulk samples. nih.govresearchgate.net

Mass Spectrometry (MS) techniques are often coupled with chromatographic methods for definitive identification and quantification. While gas chromatography-mass spectrometry (GC-MS) may detect the compounds as a single entity without differentiation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been shown to successfully separate and distinguish between adrafinil, modafinil, and their metabolites. nih.govnih.gov

Finally, X-ray crystallography has been instrumental in determining the absolute configuration of the chiral center, providing a definitive 3D structural map of the molecules. uky.eduresearchgate.netresearchgate.net

Synthesis and Derivatization Pathways

Chemical Synthesis of Adrafinil (B1664384) and its Precursors

The synthesis of racemic Adrafinil and its core precursors involves several established chemical routes. A common industrial method begins with diphenylmethanol (B121723) (also known as benzhydrol), which can be prepared by the reduction of benzophenone. cjph.com.cn One pathway involves the reaction of diphenylmethanol with thiourea (B124793) and hydrobromic acid, followed by hydrolysis and reaction with chloroacetic acid to yield 2-[(diphenylmethyl)thio]acetic acid. google.com This key intermediate can then be converted to its corresponding acetamide (B32628), 2-[(diphenylmethyl)thio]acetamide, which is the direct precursor to Modafinil (B37608). google.comgoogle.com

A typical synthesis for the acetamide precursor from the carboxylic acid involves esterification followed by amidation. For instance, 2-[(diphenylmethyl)thio]acetic acid is refluxed with an alcohol (such as methanol (B129727) or ethanol) in the presence of an acid catalyst like sulfuric acid to form the ester. This ester is then treated with ammonia (B1221849) to produce 2-[(diphenylmethyl)thio]acetamide. google.com

The synthesis of Adrafinil itself requires the formation of a hydroxamic acid. One documented method starts with benzhydrylthioacetic acid, which is converted to benzhydrylthioacetyl chloride using thionyl chloride. scribd.com This acid chloride is then reacted with hydroxylamine (B1172632) to form benzhydryl-thioacetohydroxamic acid. scribd.com The final step is the oxidation of the sulfur atom in benzhydryl-thioacetohydroxamic acid to a sulfoxide (B87167). This is typically achieved using an oxidizing agent like hydrogen peroxide in acetic acid, which yields Adrafinil. scribd.comerowid.org An alternative synthesis route describes the condensation of diphenylcabinol with thioglycolic acid, followed by oxidation, esterification, and finally amidation with hydroxylamine hydrochloride to produce Adrafinil. cjph.com.cn

Table 1: Key Precursors in Adrafinil Synthesis

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| Diphenylmethanol (Benzhydrol) | C₁₃H₁₂O | Common starting material. |

| 2-[(diphenylmethyl)thio]acetic acid | C₁₅H₁₄O₂S | Key intermediate, precursor to the acetamide and hydroxamic acid. google.com |

| 2-[(diphenylmethyl)thio]acetamide | C₁₅H₁₅NOS | Direct precursor to Modafinil via oxidation. google.comerowid.org |

Asymmetric Synthesis Approaches for (R)-Adrafinil and (R)-Modafinil

Since Adrafinil is a prodrug of Modafinil, the asymmetric synthesis of (R)-Modafinil (Armodafinil) is directly relevant and has been a primary focus of research. The central challenge lies in the enantioselective oxidation of the prochiral sulfide (B99878) precursor to the chiral sulfoxide.

Organocatalyzed Sulfoxidation

The development of metal-free, organocatalytic methods for asymmetric sulfoxidation represents a move towards greener chemistry. The first organocatalyzed synthesis of enantioenriched (R)-Modafinil has been reported, utilizing various chiral organocatalysts. mdpi.comfau.de These include chiral BINOL-phosphates and a fructose-derived N-substituted oxazolidinone ketone, often referred to as the Shi catalyst. mdpi.comfau.dedntb.gov.ua These reactions employ hydrogen peroxide as an environmentally benign oxidant. mdpi.com While these methods can achieve high yields (>99%), the reported enantiomeric excesses (ee) have been moderate, reaching up to 23%. mdpi.com

Non-Heme Iron-Catalyzed Sulfoxidation

Biomimetic approaches using iron catalysts offer another avenue for asymmetric sulfoxidation. A notable system employs a combination of iron(III) chloride (FeCl₃) and a dipeptide-based chiral ligand. mdpi.comdntb.gov.uaresearchgate.net This method, described as the most successful non-heme iron-catalyzed synthesis of (R)-Modafinil to date, provides the target compound in good yield (75%) with an enantioselectivity of 24% ee under mild conditions. mdpi.com Other research has demonstrated the use of different chiral N,N'-dioxide-iron(III) complexes for the asymmetric sulfoxidation of various sulfides, including a gram-scale synthesis of (R)-Modafinil. researchgate.netrsc.org

Microbial Oxidation and Biocatalytic Approaches

Biocatalysis offers a powerful tool for highly selective transformations. acsgcipr.org Enzymes, particularly from microbial sources, can catalyze the enantioselective oxidation of sulfide precursors with high precision. researchgate.net

A one-step asymmetric biosynthesis of (R)-Modafinil has been achieved using chloroperoxidase (CPO) from the fungus Caldariomyces fumago. researchgate.netresearchgate.net This enzymatic reaction, conducted on the precursor 2-(diphenylmethylthio)acetamide, resulted in a 40.8% yield and an outstanding enantiomeric excess of 97.3%. researchgate.net The productivity of this system was notably improved by the introduction of ionic liquids into the reaction medium. researchgate.netresearchgate.net

Other microbial systems have also been explored. The fungus Beauveria bassiana has been used for the highly enantioselective oxidation of benzhydrylsulfanyl acetic acid, producing the (S)-sulfinyl carboxylic acid with 99% ee, which is a precursor to (S)-Modafinil. researchgate.net While this produces the opposite enantiomer, it highlights the potential of microbial systems for achieving high enantiopurity.

Table 2: Comparison of Asymmetric Sulfoxidation Methods for (R)-Modafinil

| Method | Catalyst/Enzyme | Oxidant | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Organocatalysis | Chiral BINOL-phosphate | H₂O₂ | >99% | up to 23% | mdpi.com |

| Non-Heme Iron Catalysis | FeCl₃ / Dipeptide Ligand | H₂O₂ | 75% | 24% | mdpi.com |

Chiral Resolution Techniques

Chiral resolution remains a viable and widely used strategy for obtaining single enantiomers. This approach involves synthesizing the racemic compound and then separating the enantiomers.

One effective method involves the derivatization of racemic (diphenylmethylsulfinyl)acetic acid (modafinic acid) with a chiral auxiliary. researchgate.netuky.edu For example, reacting the racemic acid with (4R)-phenyl-thiazolidinethione creates a pair of diastereomers. uky.edu These diastereomers possess different physical properties and can be separated by methods like chromatography. Once separated, the chiral auxiliary is cleaved to yield the pure (R)- and (S)-enantiomers of modafinic acid, which can then be converted to (R)-Adrafinil or (R)-Modafinil. researchgate.netuky.edu The absolute stereochemistry of the sulfoxide group was confirmed via X-ray analysis of one such diastereomer. uky.edu

Other classical resolution techniques include preferential crystallization and chiral high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net

Structural Modifications and Analog Development

Research into the structure-activity relationships (SARs) of Adrafinil and Modafinil has spurred the development of numerous analogs. nih.gov Adrafinil itself is the N-hydroxylated analog of Modafinil. wikipedia.org Key metabolites that arise from structural modification in vivo include modafinil acid (CRL-40467) and modafinil sulfone (CRL-41056), where the sulfoxide is further oxidized. wikipedia.org

Synthetic efforts have explored replacing or modifying the acetamide group. Based on SAR studies, two series of compounds have been synthesized and evaluated: 2-[(diphenylmethane)sulfinyl] acetamides and 2-[(diphenylmethyl)thio] acetamides. nih.gov These studies aim to identify compounds with potentially improved properties.

More recent research has focused on developing analogs with altered affinities for the dopamine (B1211576) transporter (DAT). nih.gov Analogs such as JJC8-088, JJC8-091, and the bis-fluoro-modafinil enantiomers JBG1-048 and JBG1-049 have been synthesized to probe the neurochemical effects of DAT inhibition. nih.gov A critical finding from these studies is the "activity cliff" observed between analogs containing a sulfoxide moiety versus a sulfide moiety. mdpi.com This subtle structural change—the presence or absence of the sulfoxide oxygen—dramatically alters the ligand's interaction with DAT, influencing its propensity to stabilize different conformations of the transporter protein. mdpi.com

Metabolic Pathways and Enzyme Kinetics

Hepatic Metabolism of Adrafinil (B1664384) to Modafinil (B37608)

The primary metabolic pathway for adrafinil involves its conversion to the pharmacologically active compound, modafinil. psychiatryonline.orghealthzine.orgnih.gov This biotransformation occurs predominantly within the liver. healthzine.orghealthzine.org As a prodrug, adrafinil requires this initial metabolic step to exert its effects; the active metabolite, modafinil, must accumulate in the system. drugbank.com The time course for this conversion means that the onset of pharmacological activity typically begins within 45 to 60 minutes following oral administration on an empty stomach. drugbank.comhealthzine.org The process of metabolizing adrafinil places a burden on the liver, as it is the principal site of this enzymatic conversion. healthzine.org

Enzymatic Conversion Mechanisms: Hydroxylation and Subsequent Reactions

The conversion of adrafinil to modafinil is carried out by hepatic enzymes. healthzine.orgcorpina.com Chemically, adrafinil is 2-((diphenylmethyl)sulfinyl)-N-hydroxyacetamide, and it is metabolized to modafinil, which is 2-((diphenylmethyl)sulfinyl)acetamide. psychiatryonline.orgnih.gov This transformation involves the conversion of a hydroxamic acid group (-NH-OH) into an acetamide (B32628) group (-NH2). studentdoctor.netreddit.com While the specific enzymes responsible for this direct conversion are not extensively detailed in all literature, it is understood to be a critical step in its bioactivation. studentdoctor.net Besides the primary conversion to modafinil, adrafinil metabolism also yields other byproducts, including biologically inactive acid and sulfonic forms. corpina.com

Further Metabolism of Modafinil to Inactive Metabolites

Once formed, modafinil undergoes extensive further metabolism, primarily in the liver, with approximately 90% of the compound being converted into inactive metabolites. droracle.aihres.ca The main routes of modafinil metabolism include hydrolytic deamidation, S-oxidation, aromatic ring hydroxylation, and glucuronide conjugation. hres.caquora.com This process results in two major, pharmacologically inactive metabolites that are found in plasma:

Modafinil Acid (CRL-41056) : Formed via hydrolytic deamidation. droracle.aihres.caquora.com

Modafinil Sulfone (CRL-40478) : A product of S-oxidation. droracle.aihres.caquora.com

These inactive metabolites are then primarily eliminated from the body via the kidneys, with over 80% of the initial dose being recovered in the urine as metabolites. droracle.aihres.canih.gov Less than 10% of modafinil is excreted unchanged. droracle.aihres.caquora.comresearchgate.net

| Metabolite | Formation Pathway | Pharmacological Activity |

| Modafinil | Hepatic conversion from Adrafinil | Active |

| Modafinil Acid | Hydrolytic deamidation of Modafinil | Inactive droracle.aihres.caquora.com |

| Modafinil Sulfone | S-oxidation of Modafinil | Inactive droracle.aihres.caquora.com |

Role of Cytochrome P450 Enzymes in Adrafinil Metabolism

The metabolism of modafinil, the active metabolite of adrafinil, involves the cytochrome P450 (CYP) enzyme system. corpina.comnih.gov While multiple pathways exist for its breakdown, CYP enzymes play a significant role in its interactions with other drugs. droracle.aiquora.com The most notable interactions involve CYP3A4 and CYP2C19. droracle.airesearchgate.netnih.gov

Modafinil and its R-enantiomer, armodafinil (B1684309), are recognized as moderate inducers of the CYP3A4 enzyme. droracle.aiquora.comnih.govresearchgate.net Enzyme induction is a process where a drug increases the production of a specific enzyme, leading to faster metabolism of other drugs (substrates) that are processed by that enzyme. youtube.com Steady-state dosing of modafinil has been shown to reduce the systemic exposure of CYP3A4 substrates. nih.gov For instance, prolonged administration of armodafinil decreased the area under the curve (AUC) of midazolam, a known CYP3A4 substrate, by approximately 32% after oral administration. nih.gov This inductive effect means that modafinil can decrease the plasma concentrations and potential efficacy of co-administered drugs that are primarily metabolized by CYP3A4. nih.govnih.gov

In contrast to its inductive effect on CYP3A4, modafinil acts as a moderate inhibitor of the CYP2C19 enzyme. quora.comresearchgate.netnih.govresearchgate.net This inhibition is reversible and competitive. researchgate.net Enzyme inhibition slows down the metabolism of other drugs that are substrates for that enzyme, potentially leading to increased plasma concentrations and risk of toxicity. youtube.com Clinical studies have demonstrated this effect; co-administration of armodafinil with omeprazole (B731) (a CYP2C19 substrate) resulted in a 38% increase in the AUC of omeprazole. nih.gov Similarly, a single dose of modafinil increased omeprazole exposure by 1.9-fold. nih.govnih.gov This suggests a clinically relevant potential for interaction with drugs metabolized by CYP2C19, such as diazepam and phenytoin. quora.comresearchgate.netnih.gov

Research has revealed a broader, more complex interaction profile for modafinil with the CYP450 system. In vitro studies and clinical trials have investigated its effects on other enzymes:

CYP1A2 and CYP2B6 Induction : In vitro experiments using human hepatocytes indicated that modafinil can induce CYP1A2 and CYP2B6. quora.comresearchgate.net However, a clinical study with armodafinil found no significant inductive effect on CYP1A2, using caffeine (B1668208) as a probe substrate. nih.gov

CYP2C9 Suppression : In vitro data has suggested that modafinil can decrease the activity of CYP2C9. quora.comresearchgate.net

These findings highlight the complex nature of modafinil's metabolic interactions, which can involve simultaneous induction and inhibition of different CYP enzymes. nih.gov

| Cytochrome P450 Enzyme | Effect of Modafinil/Armodafinil | Clinical Implication |

| CYP3A4 | Moderate Induction nih.govresearchgate.net | Decreased concentration of CYP3A4 substrates (e.g., midazolam) nih.gov |

| CYP2C19 | Moderate Inhibition nih.govresearchgate.net | Increased concentration of CYP2C19 substrates (e.g., omeprazole, diazepam) nih.govnih.gov |

| CYP1A2 | Induction (in vitro) researchgate.net, No effect (in vivo, armodafinil) nih.gov | Potentially conflicting data requires further research. |

| CYP2B6 | Induction (in vitro) researchgate.net | Potential to decrease concentrations of CYP2B6 substrates. |

| CYP2C9 | Suppression (in vitro) researchgate.net | Potential to increase concentrations of CYP2C9 substrates. |

Influence of Genetic Polymorphisms on Metabolic Efficiency

The metabolism of adrafinil, and subsequently its active metabolite modafinil, is subject to the influence of genetic variations in drug-metabolizing enzymes. These genetic differences, known as polymorphisms, can lead to significant inter-individual variability in drug response.

The primary enzymes involved in the metabolism of adrafinil and modafinil belong to the cytochrome P450 (CYP) family. webmd.compatsnap.com Specifically, CYP3A4 and CYP2C19 have been identified as key players. healthzine.orgnih.gov Genetic polymorphisms in the genes encoding these enzymes can alter their activity, leading to different metabolic rates.

CYP2C19 Polymorphisms:

Polymorphisms in the CYP2C19 gene are particularly significant and can classify individuals into different metabolizer phenotypes:

Poor Metabolizers (PMs): Individuals with two non-functional alleles of CYP2C19. They exhibit significantly reduced metabolism of CYP2C19 substrates.

Intermediate Metabolizers (IMs): Heterozygous individuals with one functional and one non-functional allele, or two partially active alleles.

Extensive Metabolizers (EMs): Individuals with two functional alleles, considered the "normal" metabolic state.

Ultrarapid Metabolizers (UMs): Individuals carrying multiple copies of the functional CYP2C19 allele, leading to increased enzyme activity.

Studies have shown that CYP2C19 polymorphisms have a significant impact on the systemic exposure and metabolic pathways of drugs metabolized by this enzyme. nih.gov For instance, individuals who are poor metabolizers may have higher plasma concentrations of the parent drug and a different metabolite profile compared to extensive metabolizers. nih.gov This has been associated with an increased risk of adverse effects in other drugs metabolized by CYP2C19. ox.ac.uk

CYP3A4/CYP3A5 Polymorphisms:

CYP3A4 is a major enzyme in drug metabolism, and its expression can be influenced by genetic factors. nih.gov While in vitro studies suggest modafinil can inhibit CYP3A4, steady-state dosing of modafinil has been shown to reduce the exposure to CYP3A4 substrates, indicating an inductive effect. nih.gov Polymorphisms in CYP3A5, another related enzyme, can also affect drug metabolism, although its contribution to modafinil metabolism is considered minor compared to CYP3A4 and CYP2C19. frontiersin.org

The clinical implication of these polymorphisms is that a patient's genetic makeup can influence the efficacy and safety profile of adrafinil. While routine genotyping for adrafinil administration is not standard practice, understanding these genetic influences is crucial for personalizing therapy and minimizing potential risks. nih.gov

Table 1: Influence of CYP2C19 Polymorphisms on Drug Metabolism

| Metabolizer Phenotype | Genotype Example | Expected Impact on Adrafinil/Modafinil Metabolism |

| Poor Metabolizer (PM) | CYP2C192/2 | Decreased metabolism, potentially leading to higher plasma concentrations of modafinil. |

| Intermediate Metabolizer (IM) | CYP2C191/2 | Intermediate metabolic rate. |

| Extensive Metabolizer (EM) | CYP2C191/1 | "Normal" metabolic rate. |

| Ultrarapid Metabolizer (UM) | CYP2C191/17 | Increased metabolism, potentially leading to lower plasma concentrations of modafinil. |

Enzyme Kinetics Studies in Adrafinil Research

Enzyme kinetics studies are fundamental to understanding the interaction between adrafinil, its metabolites, and the enzymes responsible for its biotransformation. These studies provide quantitative measures of the rates of these reactions and the affinities of the enzymes for their substrates.

Methods for Kinetic Parameter Estimation

The estimation of kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) is crucial for characterizing enzyme function. numberanalytics.com Several methods are employed in drug metabolism research to determine these parameters:

Michaelis-Menten Kinetics: This model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction rate, substrate concentration, Km, and Vmax. nih.gov Km represents the substrate concentration at which the reaction rate is half of Vmax, providing an inverse measure of the enzyme's affinity for the substrate. numberanalytics.com Vmax indicates the maximum rate of the reaction when the enzyme is saturated with the substrate. numberanalytics.com

Nonlinear Regression: This statistical method is widely used to fit experimental data directly to the Michaelis-Menten equation or other kinetic models to obtain accurate estimates of Km and Vmax. numberanalytics.com

Two-Point Determination Method: A simplified method has been described that allows for the calculation of kinetic parameters from just two data points, which can be useful in clinical settings. nih.gov

Incremental and Iterative Methods: For more complex metabolic networks, advanced methods that combine different estimation phases, such as minimizing slope and concentration errors, have been developed to handle incomplete and noisy data. nih.gov

Steady-State Data Analysis: Researchers can use steady-state concentration and flux data from experiments involving both substrate and enzyme level perturbations to identify most kinetic parameters. oup.com

These methods are essential for predicting how a drug will be metabolized in the body and for understanding potential drug-drug interactions. pharmacy180.com

Allosteric Properties in Enzyme-Substrate Interactions

Allosteric regulation is a key mechanism controlling enzyme activity, where the binding of a molecule (an effector or modulator) to a site other than the active site—the allosteric site—alters the enzyme's conformation and, consequently, its catalytic activity. solubilityofthings.combyjus.comconductscience.com This can result in either activation or inhibition of the enzyme. byjus.com

Characteristics of Allosteric Enzymes:

They are often multi-subunit proteins with distinct catalytic and regulatory sites. conductscience.combiologydiscussion.com

The binding of an effector to the regulatory site causes a conformational change in the enzyme. byjus.com

Allosteric enzymes typically exhibit sigmoidal kinetics (an "S"-shaped curve) when plotting reaction rate against substrate concentration, in contrast to the hyperbolic curve of Michaelis-Menten kinetics. conductscience.combiologydiscussion.com This sigmoidal behavior is due to cooperativity, where the binding of one substrate molecule to one active site influences the binding of subsequent substrate molecules to other active sites. solubilityofthings.combiologydiscussion.com

Allosteric Regulation in Drug Metabolism:

Allosteric mechanisms are significant in the context of drug-metabolizing enzymes like those in the cytochrome P450 family. An allosteric inhibitor can bind to the enzyme or the enzyme-substrate complex at a site distinct from the active site, leading to noncompetitive or uncompetitive inhibition. nih.gov This type of inhibition cannot be overcome by increasing the substrate concentration. nih.gov

While specific allosteric properties of the enzymes metabolizing adrafinil are not extensively detailed in the provided search results, the general principles of allostery are highly relevant to the CYP enzymes involved. For instance, the inhibition of CYP enzymes can occur through allosteric mechanisms, which is a critical consideration in predicting drug-drug interactions. nih.gov The study of allosteric regulation provides a more nuanced understanding of how enzyme activity can be finely tuned, offering potential for the design of drugs with greater specificity and fewer side effects. solubilityofthings.com

Mechanisms of Action and Neurochemical Interactions Preclinical Focus

Modulatory Effects on Neurotransmitter Systems

Adrafinil (B1664384) is a prodrug, meaning it is metabolized in the liver into its active form, modafinil (B37608). psychiatryonline.orgpatsnap.comwikipedia.org Modafinil is a racemic compound, composed of both (R)- and (S)-enantiomers. nih.gov The pharmacological actions of Adrafinil are therefore attributable to the effects of modafinil. Research into these effects has demonstrated modulation of several critical neurotransmitter systems, including the dopaminergic, noradrenergic, and serotonergic pathways. nih.gov

Dopaminergic System Interactions

The most significant and well-documented mechanism of action for modafinil involves its interaction with the dopaminergic system. nih.gov Its effects are primarily mediated through the inhibition of dopamine (B1211576) reuptake, which leads to an increase in the extracellular concentration of dopamine in various brain regions. patsnap.comnih.gov

Preclinical studies have consistently shown that modafinil and its enantiomers block the dopamine transporter (DAT), thereby inhibiting the reuptake of dopamine from the synaptic cleft. psychiatryonline.orgresearchgate.netmdpi.com This action increases the availability of dopamine in the brain. patsnap.com Specifically, research in animal models has demonstrated that the administration of (R)-modafinil leads to increased extracellular dopamine levels in key brain areas such as the striatum and the nucleus accumbens. nih.gov In vivo microdialysis studies in mice have confirmed that both (R)- and (S)-modafinil produce increases in extracellular dopamine concentrations in the nucleus accumbens shell. nih.gov This inhibition of dopamine reuptake is considered a central component of the compound's pharmacological profile. nih.gov

Binding affinity studies have quantified the interaction of modafinil's enantiomers with the dopamine transporter, revealing significant enantioselective differences. Research consistently indicates that (R)-modafinil has a higher affinity for the DAT compared to its (S)-counterpart. mdpi.com Multiple studies have reported that (R)-modafinil exhibits an approximately 3-fold higher binding affinity for the DAT than (S)-modafinil. nih.govresearchgate.netmdpi.comnih.gov

In studies using human dopamine transporter (hDAT), (±)-modafinil, (R)-modafinil, and (S)-modafinil were shown to bind to the DAT and inhibit dopamine uptake, albeit less potently than cocaine. nih.gov

Table 1: Binding Affinities (Ki) of Modafinil Enantiomers at the Human Dopamine Transporter (hDAT)

Data sourced from studies on COS7 cells expressing hDAT. nih.govmdpi.com

This enantioselectivity, with the (R)-enantiomer demonstrating stronger binding, is a key feature of its pharmacological profile.

Molecular docking studies have provided further insight into the interaction between modafinil's enantiomers and the dopamine transporter. These analyses show that both (R)- and (S)-modafinil dock at a common binding pocket on the DAT, which significantly overlaps with the binding site for dopamine and cocaine. nih.gov Despite this overlap, the binding mechanism of modafinil is considered atypical and distinct from classical inhibitors like cocaine. researchgate.net

Computational modeling suggests that modafinil and its analogs stabilize a different conformational state of the transporter compared to cocaine. nih.govresearchgate.net While typical inhibitors like cocaine tend to trap the transporter in an outward-facing state, modafinil appears to better tolerate or even prefer a more inward-facing conformation. nih.govmdpi.comresearchgate.net Studies using DAT mutants support this, indicating that (R)- and (S)-modafinil tolerate an inward-facing conformation more effectively than cocaine. nih.gov Molecular dynamics simulations have revealed that the sulfoxide (B87167) group on modafinil analogs can attract water into the binding pocket and promote an inward-facing conformation of the hDAT. mdpi.comnih.gov These subtle differences in binding mode are believed to underlie the distinct pharmacological profile of modafinil compared to other DAT inhibitors. researchgate.net

Noradrenergic System Modulation Research

The influence of Adrafinil's active metabolite, modafinil, on the noradrenergic system is complex and not fully elucidated. Some early research suggested that adrafinil may function as an alpha-1 adrenoceptor agonist. researchgate.net More recent preclinical studies indicate that while adrenergic receptors are necessary for modafinil's wake-promoting effects, direct action on noradrenergic projections from the locus coeruleus may not be required. nih.gov This has led to the hypothesis of a non-noradrenergic, dopamine-dependent adrenergic signaling mechanism. nih.gov

However, direct binding studies have found that the affinity of modafinil for the norepinephrine (B1679862) transporter (NET) is very low. nih.gov Research on rat brain tissue reported that neither the (R)- nor the (S)-enantiomer of modafinil showed measurable binding to NET. nih.gov This low specificity for NET is also noted in other reports. mdpi.comnih.gov This suggests that the modulatory effects on the noradrenergic system are likely not due to direct inhibition of norepinephrine reuptake but may involve other indirect mechanisms or receptor interactions. researchgate.netnih.gov

Serotonergic System Modulation Research

Modafinil also exerts a modulatory influence on the serotonergic system, although, like its effects on the noradrenergic system, this does not appear to be mediated by potent, direct binding to the primary transporter. psychiatryonline.orgpsychiatryonline.org Studies have consistently found that both enantiomers of modafinil have a low affinity for the serotonin (B10506) transporter (SERT). nih.govmdpi.comnih.gov

Despite the low binding affinity for SERT, in vivo microdialysis studies in rats have demonstrated that modafinil can enhance the release of serotonin. nih.gov Research found that modafinil stimulates the serotonergic system in the cerebral cortex, dorsal raphe nucleus, and amygdala. nih.gov Further investigation suggested that modafinil enhances electrosecretory coupling in serotonergic neurons, thereby increasing serotonin release without directly causing release or inhibiting reuptake on its own. nih.gov

Orexinergic (Hypocretin) System Activation

Preclinical studies suggest that a key mechanism of action for modafinil involves the activation of the orexin (B13118510) (also known as hypocretin) system. imrpress.com Orexin-containing neurons, located in the lateral hypothalamus, play a crucial role in the regulation of wakefulness. imrpress.comnih.gov

The interaction between modafinil and the orexin system is thought to be synergistic with the sympathetic nervous system to promote wakefulness. imrpress.com Furthermore, it has been proposed that the dopaminergic and orexinergic systems may interact in the basal forebrain to enhance wakefulness and attention following modafinil administration. imrpress.com

Glutamatergic and GABAergic Transmission Effects

Modafinil has been shown to modulate the balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission in various brain regions. nih.gov

Amino Acid Release Modulation

Preclinical evidence indicates that adrafinil, through its active metabolite modafinil, can affect the release of amino acids, generally leading to an increase in glutamate (B1630785) release and a decrease in GABA release. researchgate.net

Studies using in vivo microdialysis in rats have demonstrated that modafinil administration increases extracellular glutamate levels in the medial preoptic area (MPA) and the posterior hypothalamus (PH). nih.gov In these same regions, a concurrent decrease in GABA levels was observed. nih.gov Further research has shown that modafinil can increase glutamate release in the thalamus and hippocampus. unife.it The effects on GABA release appear to be region-dependent, with reductions observed in areas such as the striatum and pallidum. supp.ai

The table below summarizes the effects of modafinil on glutamate and GABA levels in different brain regions based on preclinical studies.

| Brain Region | Effect on Glutamate | Effect on GABA | Animal Model |

| Medial Preoptic Area (MPA) | Increased | Decreased | Rat |

| Posterior Hypothalamus (PH) | Increased | Decreased | Rat |

| Thalamus | Increased | No significant effect | Rat |

| Hippocampus | Increased | No significant effect | Rat |

| Striatum | Increased (at high doses) | Decreased | Rat |

| Pallidum | No significant effect | Decreased | Rat |

This table is based on data from preclinical studies on modafinil. supp.ainih.govunife.it

Direct vs. Indirect Effects on Neurotransmitter Synthesis and Release

The modulation of glutamate and GABA levels by modafinil appears to be an indirect effect rather than a direct action on neurotransmitter synthesis or uptake. Studies have shown that modafinil does not directly affect glutamate uptake in hypothalamic synaptosomes and slices. nih.gov It has been suggested that the increase in glutamate levels may be a consequence of the reduction in inhibitory GABAergic tone. nih.gov The prevention of modafinil-induced increases in glutamate by a GABAA receptor antagonist supports this hypothesis of an inhibitory GABA/glutamate interaction. nih.gov

Interactions with Specific Receptors and Transporters

Alpha-1 Adrenergic Receptor Engagement

A significant body of preclinical evidence points to the involvement of the alpha-1 adrenergic system in the effects of modafinil. The wake-promoting effects of modafinil in animal models have been shown to be blocked by alpha-1 adrenergic antagonists like prazosin. nih.govnih.gov This suggests that central alpha-1 adrenoceptors are crucial for its mechanism of action. nih.gov

While the behavioral effects are linked to this receptor system, studies have not found direct binding of modafinil to the alpha-1 adrenergic receptor. nih.gov This indicates an indirect engagement. One proposed mechanism is that the elevation of extracellular dopamine by modafinil could lead to the direct activation of alpha-1 adrenergic receptors, as dopamine is also a ligand for these receptors. nih.gov Another possibility is a secondary effect mediated by dopamine D1 receptor-induced elevation of norepinephrine. nih.gov Despite the central effects, modafinil does not typically produce the peripheral sympathetic effects associated with direct alpha-1 adrenergic agonists. nih.gov

Other Receptor Binding Profiles

While the primary focus of research has been on the aforementioned systems, modafinil's complete receptor binding profile is still under investigation. It is known to have a low affinity for the dopamine transporter (DAT), inhibiting dopamine reuptake, which contributes to its wakefulness-promoting effects. nih.gov The (R)- and (S)-enantiomers of modafinil have shown differences in their interaction with the DAT. nih.gov However, beyond its effects on monoamine transporters and its indirect influence on adrenergic and peptidergic systems, modafinil does not appear to bind with high affinity to a wide range of other neurotransmitter receptors.

Hypothalamic and Amygdala System Influences

Preclinical research into Adrafinil, primarily through its active metabolite Modafinil, has identified significant interactions with the hypothalamic and amygdala systems. These interactions are central to understanding its neurochemical effects. Adrafinil is a prodrug, meaning it is metabolized in the liver to its pharmacologically active form, Modafinil, which is responsible for the compound's effects on the central nervous system. elvbio.com

Hypothalamic Interactions:

The hypothalamus, a critical region for regulating sleep-wake cycles and arousal, is a primary target of Modafinil. nih.gov Early preclinical studies in feline models using Fos protein as a marker for neuronal activity revealed that Modafinil induces Fos-like immunoreactivity specifically in the anterior hypothalamus. nih.gov This activation is concentrated in key arousal-promoting nuclei.

In rat models, Modafinil has been shown to strongly activate neurons in the tuberomammillary nucleus (TMN) and the orexin-producing neurons located in the perifornical and lateral hypothalamus. nih.gov The orexin system is integral to maintaining wakefulness, and its activation by Modafinil is considered a key component of its mechanism. imrpress.com Studies have demonstrated that Modafinil administration increases Fos immunoreactivity in orexin neurons, indicating heightened neuronal activity. nih.govimrpress.com

Furthermore, Modafinil influences multiple neurotransmitter systems within the hypothalamus. It has been found to decrease GABAergic tone in the medial preoptic area and posterior hypothalamus. nih.gov This reduction in inhibitory GABAergic transmission is believed to contribute to a subsequent increase in extracellular glutamate in these same hypothalamic regions. nih.gov In addition to GABA and glutamate, Modafinil enhances norepinephrine release in the ventromedial preoptic area of the hypothalamus. nih.gov It also stimulates the release of histamine (B1213489) in the anterior hypothalamus. researchgate.netnih.gov In vivo microdialysis studies in rats showed that systemically administered Modafinil increased histamine release by 150%; however, direct injection into the TMN did not alter histamine release, suggesting an indirect mechanism of action on the histaminergic system. researchgate.netnih.gov

In a preclinical model of post-traumatic stress, Modafinil was found to stimulate a specific hypothalamic circuit involving Neuropeptide Y (NPY) and the orexin system, increasing the immunoreactivity of orexin-A, orexin-B, and NPY in hypothalamic areas such as the paraventricular nucleus (PVN), arcuate nucleus (ARC), and perifornical hypothalamus (PeF). nih.govresearchgate.netbgu.ac.il

Interestingly, while the orexin system is a clear target, its presence is not an absolute requirement for Modafinil's wake-promoting action. Studies in orexin-null mice found that Modafinil was still effective, and even more so, at increasing wakefulness time compared to wild-type mice, suggesting that compensatory arousal mechanisms may be facilitated in the absence of orexin. nih.gov

Amygdala Interactions:

The amygdala, a key structure in processing emotions and salience, is also modulated by Modafinil. In rats, even low doses of Modafinil were found to increase the number of Fos-immunoreactive neurons in the lateral subdivision of the central nucleus of the amygdala. nih.gov

Neurochemically, Modafinil has been shown to stimulate the serotonergic system, increasing serotonin levels in the central nucleus of the amygdala in rats. nih.gov This effect on serotonergic neurotransmission is one of the earliest identified actions of the compound within this brain region. researchgate.net In addition to its effects on serotonin, preclinical studies suggest that Modafinil may alter intra-amygdala signaling by modulating noradrenaline, dopamine, and GABA systems. nih.gov

The following table summarizes key preclinical findings regarding the influence of Adrafinil's active metabolite, Modafinil, on the hypothalamic and amygdala systems.

| Brain Region | Specific Locus | Preclinical Model | Observed Effect | Citation |

| Hypothalamus | Anterior Hypothalamus | Cat | Increased Fos-like immunoreactivity | nih.gov |

| Tuberomammillary Nucleus (TMN) | Rat | Increased Fos immunoreactivity | nih.gov | |

| Perifornical Area (PFx) / Lateral Hypothalamus | Rat | Activation of orexin (hypocretin) neurons; Increased Fos immunoreactivity | nih.gov | |

| Medial Preoptic & Posterior Hypothalamus | Rat | Decreased GABA release; Increased Glutamate release | nih.gov | |

| Ventromedial Preoptic Area | Rat | Enhanced Norepinephrine release | nih.gov | |

| Anterior Hypothalamus | Rat | Increased Histamine release | researchgate.netnih.gov | |

| PVN, ARC, PeF | Rat (PTSD model) | Increased Orexin-A, Orexin-B, and NPY immunoreactivity | researchgate.net | |

| Amygdala | Central Nucleus (Lateral Subdivision) | Rat | Increased number of Fos-immunoreactive neurons | nih.gov |

| Central Nucleus | Rat | Increased Serotonin (5-HT) release | nih.gov |

Structure Activity Relationship Sar Studies

Analysis of Sulfinyl Acetamide (B32628) Moiety Modifications

The sulfinyl acetamide group is a cornerstone of the adrafinil (B1664384) and modafinil (B37608) structure, and modifications to this moiety have been a key area of SAR exploration. Research has shown that altering the terminal amide can significantly impact activity at monoamine transporters. researchgate.net

Studies involving the substitution of the amide moiety with various five- and six-membered aromatic heterocycles have been conducted to generate novel analogs with potentially higher activity and selectivity for the dopamine (B1211576) transporter (DAT) over the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. researchgate.netunesp.br For instance, replacing the primary amide of modafinil has led to compounds with improved DAT selectivity. researchgate.net

Further investigations have explored the role of substitutions on the amide nitrogen. In one study, for a series of sulfide (B99878) analogs (where the sulfoxide (B87167) is reduced to a sulfide), introducing aliphatic groups on the amide resulted in lower anti-inflammatory activity compared to analogs with cyclic or aromatic moieties. nih.gov Conversely, for the sulfoxide analogs (like modafinil), introducing aliphatic groups on the amide led to higher anti-inflammatory activity than derivatives with cyclic or aromatic fragments. nih.gov This indicates that the oxidation state of the sulfur atom influences how substitutions on the amide affect biological activity. Other research has extended SAR studies by functionalizing the terminal nitrogen with substituted piperazines, further highlighting the tunability of this position. researchgate.net

| Modification Type | Structural Change | Observed Effect | Reference |

|---|---|---|---|

| Amide Replacement | Replacement with aromatic heterocycles | Increased DAT affinity and selectivity vs. SERT/NET | researchgate.netunesp.br |

| N-Substitution (Sulfoxide Series) | Addition of aliphatic groups to amide nitrogen | Higher anti-inflammatory activity compared to cyclic/aromatic groups | nih.gov |

| N-Substitution (Sulfide Series) | Addition of aliphatic groups to amide nitrogen | Lower anti-inflammatory activity compared to cyclic/aromatic groups | nih.gov |

| N-Substitution | Addition of substituted piperazines to terminal nitrogen | Alters DAT/SERT/NET binding profiles | researchgate.netnih.gov |

Impact of Electron-Withdrawing Groups on Dopamine Transporter Selectivity

To improve the affinity and selectivity of modafinil analogs for the dopamine transporter, researchers have introduced various substituents onto the two phenyl rings. The addition of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) or trifluoromethyl (-CF3) groups, has been a particular focus. researchgate.netnih.gov

These modifications aim to alter the electronic properties of the molecule and its interaction with the DAT binding site. For example, a series of thioacetamide (B46855) and sulfinylacetamide analogues were synthesized where the diphenyl rings were substituted with halogen and trifluoromethyl groups to investigate their effects on DAT, SERT, and NET binding. researchgate.net Comparative studies involving the para-chloro sulfinylacetamide analogue of modafinil have been conducted to assess its pharmacological profile relative to the parent compound. nih.gov The goal of these chemical modifications is to enhance DAT affinity while minimizing activity at off-target sites like SERT and NET, thereby potentially creating a more selective therapeutic agent. researchgate.netresearchgate.net

| Compound/Analog | DAT Affinity (Ki) | SERT Affinity (Ki) | NET Affinity (Ki) | Reference |

|---|---|---|---|---|

| (±)-Modafinil | >2000 | >10000 | >10000 | nih.gov |

| Para-Fluoro Analog (JJC8-088) | 66 | 1100 | >10000 | nih.gov |

| 3,4-Dichloro Analog (RDS03-094) | 5.1 | 759 | 1300 | nih.gov |

Effects of N-Alkylation on Blood-Brain Barrier Permeability

The ability of a drug to cross the blood-brain barrier (BBB) is essential for its action within the central nervous system (CNS). nih.gov Permeability is governed by several physicochemical properties, including lipophilicity (often measured as logP), molecular weight, and the capacity for hydrogen bonding. mdpi.commdpi.com Molecules with higher lipophilicity, lower molecular weight, and fewer hydrogen bond donors generally exhibit better BBB penetration. mdpi.com

N-alkylation, the process of adding an alkyl group to the nitrogen atom of the acetamide moiety in an adrafinil or modafinil analog, would directly impact these properties. Specifically, this modification would increase the molecule's lipophilicity and remove a hydrogen bond donor (the N-H bond). Based on established principles of medicinal chemistry and quantitative structure-activity relationship (QSAR) models for BBB permeability, such a change is predicted to enhance a compound's ability to cross the BBB, assuming the increase in molecular weight is not prohibitive. mdpi.comosti.gov While specific experimental data on the BBB permeability of N-alkylated adrafinil analogs is not extensively detailed in the literature, this strategy is a rational approach to improving CNS penetration. mdpi.com

| Property | Change upon N-Alkylation | Predicted Impact on BBB Permeability | Reference Principle |

|---|---|---|---|

| Lipophilicity (logP) | Increase | Increase | mdpi.commdpi.com |

| Hydrogen Bond Donors (HBD) | Decrease (by 1) | Increase | mdpi.com |

| Molecular Weight (MW) | Increase | Decrease (if increase is substantial) | mdpi.com |

| Overall Predicted Effect | Enhanced BBB Permeability (for small alkyl groups) | mdpi.comosti.gov |

Importance of the Sulfoxide Moiety for Biological Activity

The sulfoxide (-S(=O)-) group is a defining structural feature of adrafinil and modafinil and is critical to their biological activity. mdpi.com SAR studies have extensively compared sulfoxide compounds with their corresponding sulfide (-S-) and sulfone (-S(=O)₂-) analogs to understand the role of the sulfur oxidation state. researchgate.netnih.gov

The presence of the sulfoxide's oxygen atom significantly alters the molecule's physicochemical properties. nih.gov Quantum mechanical calculations show that the sulfoxide introduces a more negatively charged electrostatic potential surface compared to a sulfide. nih.gov This change affects how the molecule binds within the dopamine transporter. Molecular dynamics simulations suggest that sulfoxide-containing analogs attract more water molecules into the DAT binding pocket and tend to interact differently with key amino acid residues (like Asp79 and Asp421), promoting an inward-facing conformation of the transporter. nih.gov This binding mode is distinct from that of sulfide analogs and may contribute to the atypical pharmacological profile of modafinil. nih.gov Furthermore, the oxidation state can influence other biological activities; in some studies, sulfoxide analogs showed more potent anti-inflammatory effects than their sulfide counterparts. nih.gov

| Analog Type | Key Structural Feature | Effect on DAT Binding | Reference |

|---|---|---|---|

| Sulfide | -S- | Binds to DAT, does not promote inward-facing conformation to the same extent as sulfoxide. | nih.gov |

| Sulfoxide | -S(=O)- | Attracts water into binding pocket; promotes an inward-facing DAT conformation. | nih.gov |

| Sulfone | -S(=O)₂- | Generally results in reduced or different biological activity compared to sulfoxide. | researchgate.net |

Role of Chiral Centers in Pharmacological Profile Enhancement

Adrafinil is a prodrug for modafinil, which is a chiral molecule due to the stereogenic center at the sulfoxide group. researchgate.netmdpi.com This chirality gives rise to two distinct enantiomers: (R)-modafinil and (S)-modafinil. The pharmacological activity is not equally distributed between them; the (R)-enantiomer is considered the primary active component. nih.govnih.gov

The (R)-enantiomer exhibits a higher affinity for the dopamine transporter, binding approximately three times more potently than the (S)-enantiomer. nih.gov This difference in binding affinity is a key factor in its enhanced pharmacological profile. Molecular docking studies provide a structural basis for this observation, revealing that the chiral sulfoxide group of (R)-modafinil forms a specific interaction with the tyrosine 156 residue in the DAT binding site, an interaction that does not occur with the (S)-enantiomer. nih.gov

In addition to stereoselective binding, the enantiomers have different pharmacokinetic profiles. The (R)-enantiomer has a significantly longer half-life (10–14 hours) compared to the (S)-enantiomer (3–4 hours), which is metabolized about three times faster. researchgate.netmdpi.com This longer duration of action for (R)-modafinil contributes to a more stable and sustained therapeutic effect, making it the preferred enantiomer for clinical development, as seen with armodafinil (B1684309). researchgate.net

| Property | (R)-Modafinil (Armodafinil) | (S)-Modafinil | Reference |

|---|---|---|---|

| DAT Binding Affinity | Higher affinity (~3-fold greater than S-enantiomer) | Lower affinity | nih.gov |

| Pharmacokinetic Half-Life | Longer (~10-14 hours) | Shorter (~3-4 hours) | researchgate.netmdpi.com |

| Key DAT Binding Interaction | Sulfoxide group interacts with Tyr156 | No interaction with Tyr156 | nih.gov |

| Primary Pharmacological Contributor | Yes | Less so | nih.gov |

Preclinical Pharmacodynamics and Behavioral Models

Experimental Models for Wakefulness Promotion Research

The primary and most well-documented effect of adrafinil (B1664384) and its metabolite, modafinil (B37608), is the promotion of wakefulness. nootropicology.comnih.gov Animal models have been crucial in characterizing this eugeroic—or wakefulness-promoting—profile. Early studies in mice demonstrated that adrafinil induces a significant, dose-dependent increase in motor activity without the stereotypical behaviors associated with traditional psychostimulants. nih.gov

A key model for studying wakefulness involves electroencephalography (EEG) recordings in animals. In canines, adrafinil has been shown to cause a long-lasting increase in high-frequency EEG activity, which is indicative of a state of heightened arousal and vigilance. nih.gov Further research using its active metabolite, armodafinil (B1684309) (the (R)-enantiomer of modafinil), has explored the underlying neural circuitry. Studies in rats with lesions of the ventrolateral preoptic (VLPO) nucleus, a key sleep-promoting brain region, have shown that while these animals have increased wakefulness at baseline, the wake-promoting effects of armodafinil remain significant. nih.gov This suggests that adrafinil's alerting effects are mediated through mechanisms that go beyond the simple inhibition of sleep-promoting neurons. nih.gov

In Vivo Models for Cognitive Enhancement Assessment

Beyond its effects on wakefulness, adrafinil has been investigated for its potential cognitive-enhancing properties. nih.gov Various in vivo models are employed to assess these effects, primarily focusing on learning and memory.

Rodent Models (e.g., Morris Water Maze, Novel Object Recognition)

Rodent models are standard tools for evaluating cognitive function. The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory. jcdr.netbiomed-easy.com In this task, rodents must learn the location of a hidden platform in a pool of opaque water, using distal spatial cues. Studies using modafinil have shown that it can improve acquisition in the MWM task in mice. nih.govnih.gov For instance, rats treated with modafinil showed significant improvements in learning and memory, as evidenced by a reduction in the time taken to find the platform. jcdr.netbiomedpharmajournal.org

The Novel Object Recognition (NOR) test is another common method for assessing working memory in rodents. researchgate.netmdpi.com This test relies on the innate tendency of rodents to explore novel objects more than familiar ones. mdpi.com The procedure involves habituating the animal to an arena, followed by a training phase with two identical objects, and a test phase where one object is replaced with a new one. nih.govfrontiersin.org Research on modafinil has demonstrated its ability to reverse cognitive deficits in this task. For example, modafinil was shown to ameliorate deficits in novel object exploration induced by phencyclidine (PCP) in rats, a model relevant to cognitive impairments in schizophrenia. nih.gov It also improved object recognition deficits in mice treated with methamphetamine. nih.gov

Neurochemical Correlates in Behavioral Assays (e.g., Microdialysis)

To understand the neurochemical underpinnings of adrafinil's behavioral effects, researchers utilize techniques like in vivo microdialysis. This method allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. nih.gov It is believed that adrafinil's effects are largely due to its active metabolite, modafinil. researchgate.net

Microdialysis studies have revealed that modafinil influences several neurotransmitter systems. It has been shown to increase the release of dopamine (B1211576) in the nucleus accumbens. researchgate.net Furthermore, research indicates that modafinil can increase extracellular levels of glutamate (B1630785) and decrease the release of GABA. researchgate.net Some studies suggest that the dopamine-releasing action of modafinil in the nucleus accumbens may be secondary to its ability to reduce local GABAergic transmission. researchgate.net Other research using microdialysis has shown that modafinil enhances serotonin (B10506) release in the cortex, dorsal raphe nucleus, and amygdala at lower doses. tandfonline.com Additionally, it has been found to increase cortical levels of dopamine and norepinephrine (B1679862). tandfonline.com

Sleep/Wake Cycle Studies in Animal Models (e.g., EEG in Primates, Transgenic Mice)

The impact of adrafinil and modafinil on the sleep-wake cycle has been extensively studied in various animal models, including primates and genetically modified mice. EEG recordings are a cornerstone of these studies, providing detailed information about different sleep stages and wakefulness. nih.gov

In canines, adrafinil has been shown to produce a lasting increase in high-frequency EEG activity, consistent with its wake-promoting effects. nih.gov While specific EEG studies on adrafinil in primates are less common, research on its active metabolite, modafinil, provides significant insights.

Transgenic mouse models have become invaluable tools in neuroscience research, allowing for the investigation of gene function in vivo. biomolther.orgmdpi.commdpi.com These models are created by introducing specific genetic modifications to study various diseases. creative-biolabs.comnih.gov For instance, the R6/2 mouse model of Huntington's disease, which exhibits sleep/wake disturbances similar to patients, has been used to study the effects of modafinil. nih.gov In these mice, acute administration of modafinil increased wakefulness and restored non-rapid eye movement sleep (NREMS) to levels seen in wild-type mice. nih.gov It also suppressed the pathologically increased rapid eye movement sleep (REMS). nih.gov Chronic treatment with modafinil maintained its wake-promoting effects and led to a widespread suppression of power across the EEG spectra. nih.gov

Investigational Paradigms for Neuroprotective Effects

There is emerging preclinical evidence suggesting that modafinil, the active metabolite of adrafinil, may possess neuroprotective properties. researchgate.netresearchgate.net This has led to investigational studies in animal models of neurodegenerative diseases. researchgate.net

One area of investigation is the potential for long-term treatment with adrafinil to slow or reverse neurodegenerative processes. researchgate.net Studies in aged dogs have shown that adrafinil improved discrimination learning, with the most significant improvements seen in animals with the greatest initial cognitive impairment. researchgate.netnih.gov This raises the possibility of its application in age-associated memory impairment. researchgate.net

The neuroprotective potential of modafinil has been studied in animal models of neurodegenerative conditions. researchgate.net Research has explored its effects on glutamate cytotoxicity, showing that it can protect cultured rat cortical neurons. nih.gov Additionally, in vivo studies have demonstrated that modafinil can increase the cortical pool of creatine-phosphocreatine, which is believed to contribute to its neuroprotective effects. nih.gov

Advanced Neurobiological Tools in Preclinical Research

The investigation of adrafinil and its metabolites has benefited from the application of advanced neurobiological tools. These techniques provide a deeper understanding of the compound's mechanisms of action at the molecular and cellular levels.

In vivo microdialysis , as previously mentioned, is a powerful tool for measuring real-time changes in neurotransmitter concentrations in specific brain regions. nih.govtandfonline.com This has been instrumental in elucidating the effects of modafinil on dopamine, glutamate, GABA, and serotonin systems. researchgate.nettandfonline.com

Fast-scan cyclic voltammetry (FSCV) is another advanced electrochemical technique used to detect rapid changes in electroactive neurochemicals like dopamine. nih.govnih.gov Studies on modafinil analogs have utilized FSCV in conjunction with microdialysis to provide a more comprehensive picture of their effects on both tonic and phasic dopamine release in the mouse nucleus accumbens shell. nih.govresearchgate.net

Genetically engineered mouse models (GEMMs) represent a significant advancement in preclinical research. biomolther.org By introducing or knocking out specific genes, researchers can create models that mimic human diseases, such as Alzheimer's or Huntington's disease. nih.govcreative-biolabs.comnih.gov These models have been crucial in studying the therapeutic potential of compounds like modafinil for symptoms such as sleep-wake disturbances. nih.gov

High-performance liquid chromatography (HPLC) coupled with electrochemical detection is another key analytical technique. It is used to precisely quantify the levels of monoamines and their metabolites in brain tissue samples, providing valuable data on the neurochemical effects of drugs like modafinil after administration. nih.gov

These advanced tools, in combination with behavioral paradigms, continue to refine the scientific understanding of adrafinil's pharmacodynamic profile.

Optogenetic Applications

There is no available research detailing the use of (R)-Adrafinil in optogenetic studies.

Chemogenetic (DREADDs) Applications

There is no available research detailing the use of (R)-Adrafinil in chemogenetic (DREADD) studies.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Compound and Metabolite Quantification

Chromatography is a cornerstone for the analysis of (R)-Adrafinil, providing the means to separate it from complex mixtures and quantify it with high sensitivity and specificity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the detection and quantification of adrafinil (B1664384) and its primary active metabolite, modafinil (B37608). researchgate.netnih.govnih.gov This method offers exceptional sensitivity and selectivity, making it suitable for forensic and clinical analysis, as well as for pharmacokinetic studies. researchgate.netnih.gov

In a typical LC-MS/MS analysis, the sample is first subjected to a separation process using a liquid chromatograph. A study exploring the pharmacokinetics of adrafinil in rats utilized a Kromasil C18 column with an isocratic mobile phase of acetonitrile, water, and acetic acid. nih.gov Following separation, the analyte is ionized, commonly using an electrospray ionization (ESI) source, and then detected by a triple quadrupole mass spectrometer. researchgate.netnih.gov The system operates in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the compound of interest. researchgate.net For adrafinil, a common transition monitored is m/z 312.0 > 145.0.

Validation studies have demonstrated the robustness of LC-MS/MS methods for adrafinil quantification in various biological matrices, including serum, urine, and hair. nih.govnih.govnih.gov These methods are validated for linearity, precision, accuracy, and sensitivity, with lower limits of quantitation (LLOQ) reaching into the nanogram-per-milliliter (ng/mL) or nanogram-per-milligram (ng/mg) range, which is essential for detecting low concentrations of the compound. nih.govnih.gov For instance, a method for detecting adrafinil in human hair was validated with a linearity range of 1 to 100 ng/mg. nih.gov Another study in rat serum established a linear range from 16.5 to 5000 ng/mL with an LLOQ of 16.5 ng/mL. nih.gov

| Matrix | Linearity Range | Lower Limit of Quantitation (LLOQ) | Reference |

|---|---|---|---|

| Rat Serum | 16.5 - 5000 ng/mL | 16.5 ng/mL | nih.gov |

| Human Hair | 1 - 100 ng/mg | Not specified, lowest calibrator 1 ng/mg | nih.gov |

| Human Urine | Not specified | 100 ng/mL (LOD) | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating chemical compounds. mdpi.com For chiral molecules like adrafinil, which exists as (R)- and (S)-enantiomers, specialized Chiral Stationary Phases (CSPs) are required to achieve enantiomeric separation. mdpi.commerckmillipore.com The separation of enantiomers is critical in pharmaceutical analysis because different enantiomers can have distinct biological activities. mdpi.com

The direct approach using CSPs is the most common method for chiral separations in HPLC. chromatographyonline.comchiralpedia.com These stationary phases are designed with a chiral selector immobilized on a solid support (typically silica). chiralpedia.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, which have different interaction energies, leading to different retention times. chromatographyonline.com

Common types of CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, proteins, and macrocyclic antibiotics. chromatographyonline.commdpi.comsigmaaldrich.com For instance, cyclodextrin-based CSPs, such as ChiraDex®, create chiral cavities where enantiomers can enter and form temporary guest-host inclusion complexes, with the degree of fit influencing the retention and separation. merckmillipore.comchromatographyonline.com Polysaccharide-based CSPs are also widely used and are known for their broad applicability. A study on the enantioselective separation of adrafinil and modafinil specifically employed a Chiralcel OJ-H column, which is a polysaccharide-based CSP. nih.gov Method development often involves screening a set of different CSPs and mobile phases to find the optimal conditions for resolving a specific pair of enantiomers. sigmaaldrich.comamericanpharmaceuticalreview.com

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has become an indispensable tool for identifying and quantifying novel psychoactive substances, including analogs of scheduled drugs. nih.govtandfonline.com This technique is particularly valuable for differentiating between approved drugs, their metabolites, and structurally similar but unscheduled analogs that may be present in products like dietary supplements. nih.govfda.gov

An LC-HRMS method was specifically developed and validated to quantify modafinil and four of its analogs: adrafinil, CRL-40,940, CRL-40,941, and N-methyl-4,4-difluoromodafinil. nih.govtandfonline.com The method utilizes a high-resolution mass spectrometer, such as a Thermo Q-Exactive platform, which provides exceptional mass accuracy. fda.gov This allows for the differentiation of compounds with very similar masses, which might not be possible with unit mass resolution instruments. fda.gov

The analytical process involves chromatographic separation, often on a C18 column like the Thermo Hypersil Gold, followed by detection. fda.gov Identities are confirmed using multiple points of evidence: the compound's retention time, the exact mass of its parent ion, and the exact mass of its fragment ions. fda.gov This multi-faceted confirmation provides a high degree of confidence in the identification of adrafinil and its analogs in complex matrices. nih.govtandfonline.com

| Compound | Classification |

|---|---|

| Modafinil | Schedule IV Drug |

| Adrafinil | Unscheduled Analog |

| CRL-40,940 | Unscheduled Analog |

| CRL-40,941 | Unscheduled Analog |

| N-methyl-4,4-difluoromodafinil | Unscheduled Analog |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide detailed information about a molecule's structure, configuration, and purity. For (R)-Adrafinil, these techniques are essential for confirming its chemical identity and ensuring the quality of research materials.